Ethyl 5-cyanoindole-2-carboxylate: A Technical Guide for Researchers
Ethyl 5-cyanoindole-2-carboxylate: A Technical Guide for Researchers
Introduction: Ethyl 5-cyanoindole-2-carboxylate is a heterocyclic organic compound featuring an indole scaffold substituted with a cyano group at the 5-position and an ethyl ester at the 2-position. This molecule is of significant interest to researchers in medicinal chemistry and materials science. The presence of the electron-withdrawing cyano group and the versatile ethyl ester functionality makes it a valuable synthetic intermediate for the development of more complex molecules, particularly in the realm of drug discovery.[1] It serves as a key building block in the synthesis of various bioactive compounds, including those with potential anti-inflammatory, anti-cancer, and antimicrobial properties.[1]
Core Chemical Properties
The fundamental chemical and physical properties of Ethyl 5-cyanoindole-2-carboxylate are summarized below. While some experimental values are not publicly available, the following table provides key identifiers and known characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| CAS Number | 105191-13-7 | [1] |
| IUPAC Name | ethyl 5-cyano-1H-indole-2-carboxylate | |
| Appearance | Pale yellow powder / solid | [1] |
| Purity | ≥97% (HPLC) / 98% | [1][2] |
| InChI Key | VZSOXWAHGVEQOT-UHFFFAOYSA-N | |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Detailed experimental spectra for Ethyl 5-cyanoindole-2-carboxylate are not widely published. However, chemical suppliers confirm the availability of NMR, HPLC, and LC-MS data upon request for their products.[3][4] The expected characteristic signals would include:
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IR Spectroscopy : Peaks corresponding to N-H stretching (around 3300 cm⁻¹), C≡N (nitrile) stretching (around 2220 cm⁻¹), C=O (ester) stretching (around 1700 cm⁻¹), and C-O stretching.
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¹H NMR Spectroscopy : Signals for the indole N-H proton, distinct aromatic protons on the indole ring, and the quartet and triplet signals characteristic of the ethyl ester group.
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¹³C NMR Spectroscopy : Resonances for the nitrile carbon, the ester carbonyl carbon, aromatic carbons, and the carbons of the ethyl group.
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Mass Spectrometry : A molecular ion peak corresponding to the molecular weight of 214.22.
Experimental Protocols
Given its role as a synthetic intermediate, a common and effective method for the synthesis of Ethyl 5-cyanoindole-2-carboxylate is the Fischer indole synthesis. This protocol outlines a representative procedure.
Protocol: Synthesis of Ethyl 5-cyanoindole-2-carboxylate via Fischer Indole Synthesis
Objective: To synthesize Ethyl 5-cyanoindole-2-carboxylate from 4-cyanophenylhydrazine hydrochloride and ethyl pyruvate.
Materials:
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4-cyanophenylhydrazine hydrochloride
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Ethyl pyruvate
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Ethanol (absolute)
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Sulfuric acid (concentrated) or other acidic catalyst (e.g., polyphosphoric acid)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Ethyl acetate
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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Hydrazone Formation:
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In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in ethanol.
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Add ethyl pyruvate (1.1 eq) to the solution.
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Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Indolization (Cyclization):
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Once hydrazone formation is complete, cool the mixture in an ice bath.
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Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.2 eq) to the reaction mixture while stirring.
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Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).
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Maintain the reflux for 2-4 hours, continuing to monitor the reaction by TLC until the starting hydrazone is consumed.
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Work-up and Extraction:
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Cool the reaction mixture to room temperature.
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Slowly pour the mixture into a beaker containing ice water.
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Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. A precipitate of the crude product should form.
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Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers.
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Wash the combined organic phase sequentially with water and then with brine.
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Purification:
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure Ethyl 5-cyanoindole-2-carboxylate as a pale yellow solid.
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Synthetic Workflow and Applications
Ethyl 5-cyanoindole-2-carboxylate is primarily used as a building block in multi-step organic synthesis. Its cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The ester can be hydrolyzed, reduced, or converted to an amide. These transformations make it a versatile precursor for creating a library of substituted indoles for drug discovery.[1] It is particularly noted as an intermediate for pharmaceuticals targeting neurological disorders.[1]
Below is a diagram illustrating the logical workflow of the Fischer indole synthesis described above.
While this compound is a precursor to bioactive molecules, there is no direct evidence of it modulating specific signaling pathways itself. Instead, its significance lies in providing the core indole structure for further chemical elaboration into potent and selective drug candidates.
